

3-Chlorobenzoic-D4 acid molecular weight and formula

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Compound of Interest

Compound Name: 3-Chlorobenzoic-D4 acid

Cat. No.: B12299161

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An In-Depth Technical Guide to 3-Chlorobenzoic-D4 Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Chlorobenzoic-D4 acid**, a deuterated analog of 3-Chlorobenzoic acid. This isotopically labeled compound is a valuable tool in analytical and research settings, particularly in studies involving mass spectrometry. Its primary application is as an internal standard for the accurate quantification of 3-Chlorobenzoic acid in complex matrices. This guide details its molecular properties, synthesis, and analytical methodologies.

Core Molecular and Physical Properties

3-Chlorobenzoic-D4 acid is a synthetic compound where four hydrogen atoms on the phenyl ring of 3-Chlorobenzoic acid have been replaced with deuterium. This isotopic substitution results in a higher molecular weight, which allows for its differentiation from the unlabeled form in mass spectrometry, without significantly altering its chemical properties.

Data Presentation: Key Quantitative Data

The following tables summarize the essential quantitative data for **3-Chlorobenzoic-D4 acid** and its non-deuterated counterpart.

Property	3-Chlorobenzoic-D4 Acid	3-Chlorobenzoic Acid
Molecular Formula	C ₇ HD ₄ ClO ₂ [1]	C ₇ H ₅ ClO ₂ [2]
Molecular Weight	160.59 g/mol [1]	156.57 g/mol [2]
CAS Number	2098655-72-0	535-80-8[2]
Isotopic Enrichment (D)	≥ 98 atom %	Not Applicable
Appearance	White to off-white powder	White solid
Melting Point (°C)	Not specified	154
Boiling Point (°C)	Not specified	275
Solubility in Water	Sparingly soluble	0.45 g/L

Experimental Protocols

Detailed methodologies for the synthesis and analysis of chlorobenzoic acids are crucial for their effective application in research.

Synthesis of 3-Chlorobenzoic-D4 Acid

The synthesis of deuterated aromatic compounds can be achieved through various methods. A common approach for the preparation of ring-deuterated benzoic acids is the reductive dehalogenation of the corresponding polyhalogenated benzoic acids using a catalyst in the presence of a deuterium source.

General Protocol for Reductive Dehalogenation:

- **Starting Material:** A suitable starting material would be a polyhalogenated 3-chlorobenzoic acid.
- **Deuterium Source:** Deuterium oxide (D₂O) is commonly used as the deuterium source.
- **Catalyst:** Raney alloys, such as Raney cobalt or copper-aluminum alloys, are often employed as catalysts.

- **Reaction Conditions:** The reaction is typically carried out in an alkaline solution of D₂O. For example, a chlorobenzoic acid can be treated with a Raney cobalt alloy in heavy water containing an alkaline corrosive agent like NaOD at temperatures ranging from 50-100°C in a nitrogen atmosphere.
- **Workup:** After the reaction is complete, the catalyst is filtered off. The deuterated benzoic acid is then precipitated by acidifying the solution with a strong acid (e.g., HCl) and can be extracted using an organic solvent like methylene chloride.
- **Purification:** The crude product can be purified by recrystallization from a suitable solvent.

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the analysis of chlorobenzoic acids. The following provides a general protocol for the reversed-phase HPLC analysis of 3-Chlorobenzoic acid, which can be adapted for its deuterated analog.

Instrumentation and Conditions:

- **HPLC System:** A standard HPLC system equipped with a UV detector.
- **Column:** A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
- **Mobile Phase:** A mixture of an organic solvent (e.g., acetonitrile or methanol) and an acidic aqueous buffer (e.g., water with phosphoric acid or formic acid). For Mass Spectrometry (MS) compatibility, formic acid is preferred over phosphoric acid.
- **Flow Rate:** Typically around 1.0 mL/min.
- **Detection:** UV detection at a wavelength of approximately 235 nm.
- **Temperature:** Ambient or controlled column temperature (e.g., 20-30°C).

Procedure:

- **Standard Preparation:** Prepare a stock solution of **3-Chlorobenzoic-D4 acid** in the mobile phase or a suitable solvent. Create a series of calibration standards by diluting the stock solution.
- **Sample Preparation:** Dissolve the sample containing the analyte in the mobile phase.
- **Injection:** Inject the standard solutions and the sample solution into the HPLC system.
- **Analysis:** Record the chromatograms and determine the retention time and peak area of the analyte. Quantify the analyte in the sample by comparing its peak area to the calibration curve generated from the standard solutions.

Application as an Internal Standard

3-Chlorobenzoic-D4 acid is an ideal internal standard for the quantification of 3-Chlorobenzoic acid using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

General Protocol for Use as an Internal Standard:

- **Preparation of Internal Standard Stock Solution:** Prepare a stock solution of **3-Chlorobenzoic-D4 acid** at a known concentration.
- **Sample Spiking:** Add a precise volume of the internal standard stock solution to all calibration standards and unknown samples.
- **Sample Preparation:** Perform the necessary extraction and derivatization (if required for GC-MS) steps.
- **LC-MS/MS Analysis:** Analyze the prepared samples. Monitor the specific mass transitions for both the analyte (3-Chlorobenzoic acid) and the internal standard (**3-Chlorobenzoic-D4 acid**).
- **Quantification:** Calculate the ratio of the peak area of the analyte to the peak area of the internal standard. Create a calibration curve by plotting this ratio against the concentration of the analyte in the calibration standards. Determine the concentration of the analyte in the unknown samples from this calibration curve.

Visualizations

Logical Relationship of 3-Chlorobenzoic-D4 Acid Properties

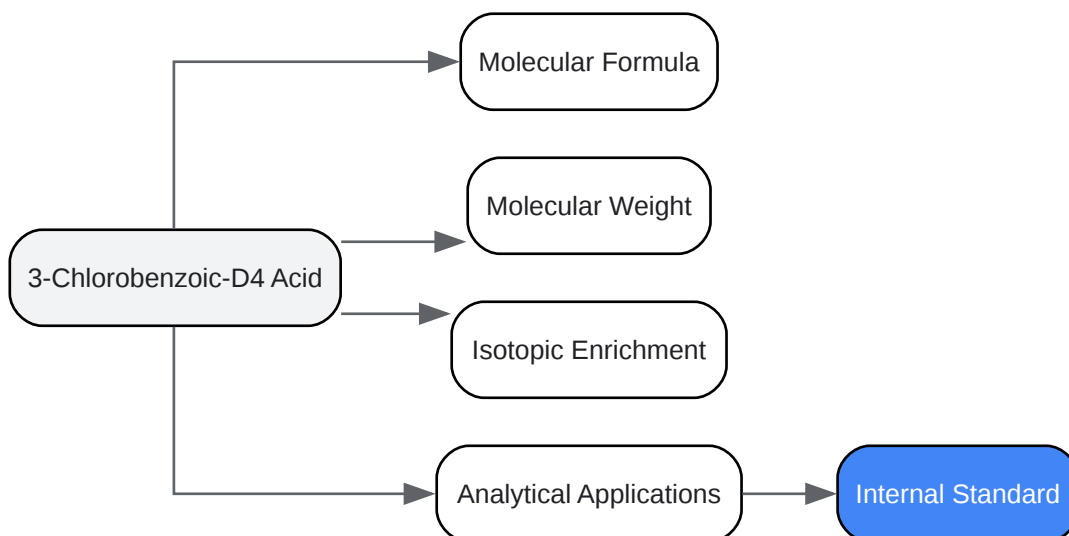


Figure 1: Key Attributes of 3-Chlorobenzoic-D4 Acid

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Key attributes of **3-Chlorobenzoic-D4 Acid**.

Experimental Workflow for Analysis Using an Internal Standard

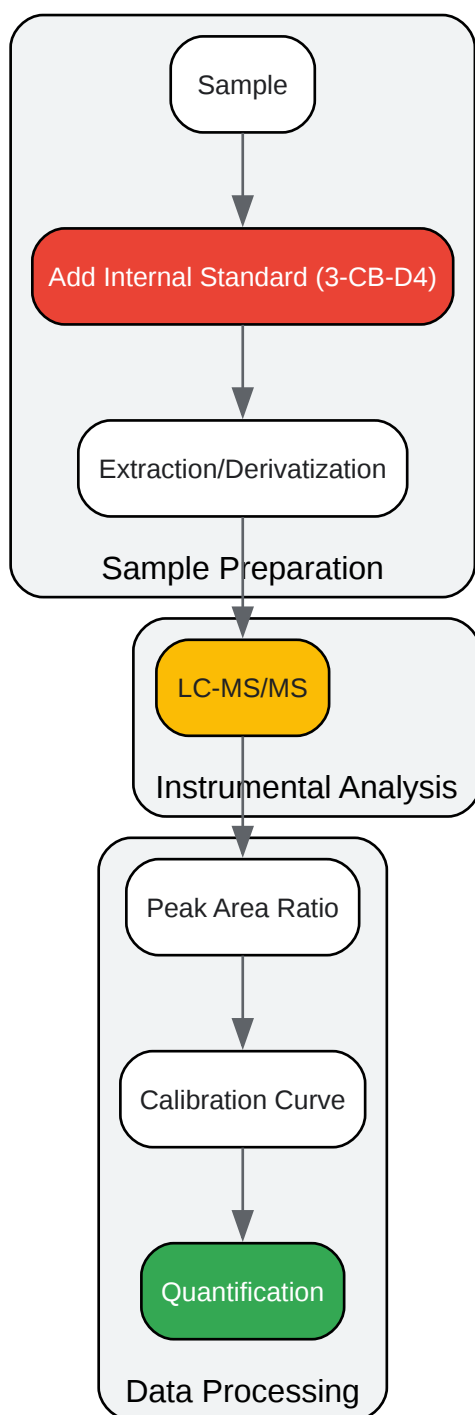


Figure 2: General Workflow for Quantitative Analysis

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Workflow for analysis with an internal standard.

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